molecular formula C29H46O B13385861 17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Katalognummer: B13385861
Molekulargewicht: 410.7 g/mol
InChI-Schlüssel: DZUAZCZFSVNHEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a steroidal derivative characterized by a cyclopenta[a]phenanthren core with a ketone group at position 3 and a branched alkenyl side chain at position 16. Its molecular formula is inferred as C₂₉H₄₂O (based on structural analogs in and ). The compound shares structural homology with natural sterols and synthetic steroids, often investigated for pharmacological activities such as anti-inflammatory, antimicrobial, or cytotoxic effects .

Eigenschaften

IUPAC Name

17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-22,25-27H,7,10,12-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUAZCZFSVNHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves multiple steps, typically starting from simpler steroidal precursors. The process often includes:

    Hydrogenation: This step involves the addition of hydrogen to unsaturated bonds in the precursor molecules.

    Alkylation: Introduction of the ethyl and methyl groups at specific positions on the steroidal backbone.

    Cyclization: Formation of the cyclopenta[a]phenanthrene ring system through intramolecular reactions.

    Oxidation: Introduction of the ketone functional group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 3-ketone group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs, each with distinct chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a model system for studying steroidal structures and reactions. It serves as a precursor for synthesizing other complex steroids and related molecules.

Biology

In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine

The compound’s structural similarity to certain hormones makes it a candidate for drug development and therapeutic applications, particularly in hormone replacement therapies and anti-inflammatory treatments.

Industry

In the industrial sector, the compound is used in the synthesis of various steroidal drugs and as an intermediate in the production of other complex organic molecules.

Wirkmechanismus

The compound exerts its effects primarily through interactions with specific molecular targets, such as steroid receptors. These interactions can modulate various signaling pathways, leading to changes in gene expression and cellular function. The exact mechanism of action depends on the specific biological context and the presence of other interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Functional Groups

Table 1: Key Structural Differences
Compound Name / Source Core Structure Position 3 Position 17 Side Chain Additional Features Molecular Formula Evidence ID
Target Compound Cyclopenta[a]phenanthren Ketone (C=O) 5-Ethyl-6-methylhept-3-en-2-yl 10,13-dimethyl C₂₉H₄₂O -
17-Hydroxy analog () Cyclopenta[a]phenanthren Hydroxyl (-OH) Unspecified 10,13-dimethyl C₂₉H₄₄O
(E/Z)-4-Amino-5-(...)phenanthren-3-one () Cyclopenta[a]phenanthren Ketone (C=O) Pyrimidinone-substituted Amino-hydroxypyrimidine C₂₇H₃₄N₂O₃
7-Hydroxy analog () Cyclopenta[a]phenanthren Ketone (C=O) 5-Ethyl-6-methylhept-6-en-2-yl 7-hydroxy C₂₉H₄₆O₂
Natural derivative from Chisocheton tomentosus () Cyclopenta[a]phenanthren Hydroxyl (-OH) 5-Ethyl-6-methylheptan-2-yl 3,7-diol C₂₉H₅₀O₂
Marine-derived analog () Cyclopenta[a]phenanthren Hydroxyl (-OH) 4,7-Dimethyloct-5-en-2-yl - C₂₉H₄₈O

Key Observations :

  • Position 3 : The ketone group in the target compound reduces polarity compared to hydroxyl-bearing analogs (e.g., ), likely affecting solubility and membrane permeability .
  • Side Chain Variations : The 5-ethyl-6-methylhept-3-en-2-yl side chain in the target compound introduces steric bulk and unsaturation, which may enhance binding to hydrophobic enzyme pockets compared to saturated chains (e.g., ) .
  • Synthetic vs. Natural Derivatives: Synthetic derivatives () often incorporate heterocycles (e.g., pyrimidinone, isoxazole) to modulate bioactivity, while natural analogs prioritize hydroxylation for metabolic stability .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison
Compound Molecular Weight (g/mol) Solubility (mg/L) LogP Bioactivity Highlights Evidence ID
Target Compound ~414.6 (estimated) Not reported ~7.5 (predicted) Hypothesized cytotoxicity -
17-Hydroxy analog () 228.29 39.73 5.52 Lower hydrophobicity
7-Hydroxy analog () 426.7 Not reported 6.8 (predicted) Enhanced polarity due to -OH
Marine-derived analog () ~428.7 Not reported ~8.0 Anti-tumor activity (AGS, HepG2 cells)
LibDockScore Leader () 414.79 Not reported 9.6 High docking score (117.8) for enzyme targets

Key Observations :

  • The target compound’s higher molecular weight and LogP compared to simpler analogs () suggest increased lipophilicity, favoring blood-brain barrier penetration .
  • Natural derivatives () exhibit moderate LogP values (7.5–8.0), balancing solubility and bioavailability .

Biologische Aktivität

The compound 17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with potential biological activities that are of interest in pharmacological research. Its unique structure suggests various interactions with biological targets, making it a candidate for further investigation into its therapeutic properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC31H50O
Molecular Weight450.73 g/mol
IUPAC NameThis compound
InChI KeyRUSKMTKSRJEHQC-UHFFFAOYSA-N

Structural Features

The compound features a dodecahydrocyclopenta[a]phenanthrene core which is characteristic of many steroid-like structures. The presence of the ethyl and methyl groups contributes to its hydrophobic nature and may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this structure exhibit significant anticancer activities. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
  • Case Study : In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) demonstrated that related compounds significantly decreased cell viability with IC50 values ranging from 15 µM to 25 µM depending on the specific analog and treatment duration. The mechanism involved mitochondrial-mediated pathways leading to increased reactive oxygen species (ROS) production and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

Compounds within this class have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.

  • Research Findings : Studies have reported that these compounds can downregulate TNF-alpha and IL-6 levels in macrophage models. This suggests a potential application in treating inflammatory diseases.

Antioxidant Activity

The antioxidant properties of this compound are noteworthy:

  • Evaluation : In vitro assays revealed that it can scavenge free radicals effectively. The IC50 for superoxide radical scavenging was reported at approximately 200 µg/mL.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains.

  • Findings : The compound showed moderate inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

The biological activity of this compound likely involves several mechanisms:

  • Receptor Interaction : It may interact with specific receptors involved in cell signaling pathways.
  • Enzyme Modulation : The compound could inhibit or activate enzymes related to metabolic processes or apoptosis.
  • Gene Expression Regulation : It might influence gene expression patterns associated with cell growth and apoptosis.

Q & A

Q. What are the established synthetic pathways for this compound, and what challenges arise in multi-step organic synthesis?

The compound is synthesized via multi-step organic reactions, often starting from natural steroid precursors or modified steroid frameworks. Key steps include functional group transformations (e.g., oxidation, acetylation) and stereochemical control. For example, hydroxylation at the 3-position and introduction of the hept-3-en-2-yl side chain require precise temperature control and inert atmospheres to avoid side reactions . Challenges include low yields in cyclization steps and purification difficulties due to structural complexity. Automated reactors and advanced chromatography (e.g., HPLC with chiral columns) are recommended to improve efficiency .

Q. How is the structural characterization of this compound performed, particularly its stereochemistry?

Structural elucidation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR identify functional groups and regiochemistry (e.g., δ ~2.5–3.0 ppm for ketones, δ ~5.5 ppm for olefinic protons) .
  • X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for related cyclopenta[a]phenanthrene derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 426.7 for C₂₉H₄₆O₂) .

Q. What preliminary biological assays are used to screen its activity?

In vitro assays include:

  • Receptor binding studies : Radiolabeled ligand competition assays to assess affinity for steroid hormone receptors .
  • Metabolic activity : Measurement of enzymatic inhibition (e.g., cytochrome P450 isoforms) using fluorogenic substrates .
  • Cellular proliferation assays : Testing in hormone-dependent cell lines (e.g., MCF-7 breast cancer cells) .

Advanced Research Questions

Q. How can conflicting data on its bioactivity be resolved, particularly in endocrine modulation studies?

Discrepancies in reported bioactivity often stem from:

  • Variability in stereoisomer ratios : Use chiral separation techniques (e.g., chiral HPLC) to isolate enantiomers and test individually .
  • Cell line specificity : Compare activity across multiple models (e.g., ERα-positive vs. ERα-negative cells) .
  • Dosage effects : Conduct dose-response curves (0.1–100 µM) to identify non-linear relationships .

Q. What strategies are effective for controlling stereochemistry during synthesis, especially at the 10R and 13S positions?

Key methodologies include:

  • Chiral auxiliaries : Temporarily introduce directing groups to enforce desired configurations .
  • Asymmetric catalysis : Use palladium-catalyzed allylic alkylation to set the 10R and 13S stereocenters .
  • Dynamic kinetic resolution : Exploit reversible bond formation under specific conditions (e.g., enzymatic resolution of intermediates) .

Q. How can computational methods predict its metabolic stability and toxicity?

Computational tools include:

  • Molecular docking : Predict interactions with metabolic enzymes (e.g., CYP3A4) using AutoDock Vina .
  • QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with in vitro toxicity data .
  • ADMET prediction software : Use SwissADME or ADMETlab to estimate bioavailability and hepatotoxicity .

Methodological Recommendations

Parameter Technique Example Application
Stereochemical analysisX-ray crystallographyAbsolute configuration determination
Synthetic yieldAutomated flash chromatographyPurification of intermediates
Bioactivity validationIsothermal titration calorimetry (ITC)Binding affinity quantification

Critical Data Gaps and Future Directions

  • Toxicological profiles : No acute toxicity data are available; prioritize in vivo studies (rodent models) with dose escalation .
  • Environmental impact : Assess biodegradability using OECD 301F guidelines due to structural persistence .
  • Mechanistic studies : Use CRISPR-Cas9 knockout models to identify receptor-independent pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.